molecular formula C16H13F3O3S B12279347 2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid

2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid

Cat. No.: B12279347
M. Wt: 342.3 g/mol
InChI Key: DLPMFFKSQLMGTD-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C15H13F3O3S It is characterized by the presence of a methoxybenzyl group, a sulfanyl group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 5-(trifluoromethyl)benzoic acid.

    Formation of Sulfanyl Intermediate: The 4-methoxybenzyl chloride is reacted with a thiol compound to form the 4-methoxybenzyl sulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 5-(trifluoromethyl)benzoic acid under specific conditions, such as the presence of a base and a coupling agent, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(methylsulfanyl)benzoic acid
  • 4-Methoxy-2-(trifluoromethyl)benzoic acid
  • 2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid

Uniqueness

2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13F3O3S

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C16H13F3O3S/c1-22-12-5-2-10(3-6-12)9-23-14-7-4-11(16(17,18)19)8-13(14)15(20)21/h2-8H,9H2,1H3,(H,20,21)

InChI Key

DLPMFFKSQLMGTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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